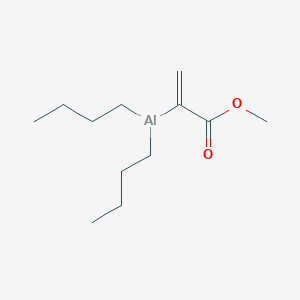
Methyl 2-(dibutylalumanyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dibutylalumanyl)prop-2-enoate is an organometallic compound that features an aluminum atom bonded to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dibutylalumanyl)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a dibutylaluminum reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. Common solvents used in this reaction include toluene and hexane. The reaction is often initiated at low temperatures to control the reactivity of the aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(dibutylalumanyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide derivatives.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The prop-2-enoate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxide derivatives.
Reduction: Formation of reduced aluminum species.
Substitution: Formation of substituted prop-2-enoate derivatives.
Applications De Recherche Scientifique
Methyl 2-(dibutylalumanyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential in drug synthesis and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-(dibutylalumanyl)prop-2-enoate involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of new chemical bonds. The prop-2-enoate moiety can participate in various reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl prop-2-enoate: A simpler ester without the aluminum center.
Dibutylaluminum hydride: An aluminum compound without the prop-2-enoate moiety.
Methyl methacrylate: A related ester used in polymer production.
Uniqueness
Methyl 2-(dibutylalumanyl)prop-2-enoate is unique due to the presence of both the aluminum center and the prop-2-enoate moiety
Propriétés
Numéro CAS |
188759-91-3 |
|---|---|
Formule moléculaire |
C12H23AlO2 |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
methyl 2-dibutylalumanylprop-2-enoate |
InChI |
InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-3-4-2;/h1H2,2H3;2*1,3-4H2,2H3; |
Clé InChI |
VPFAUMMIVUVPBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Al](CCCC)C(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
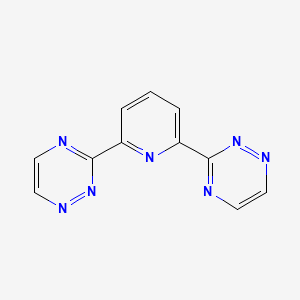
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
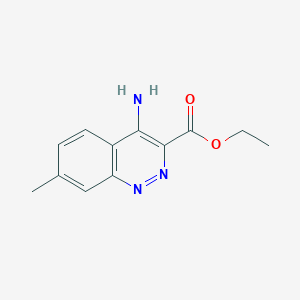
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
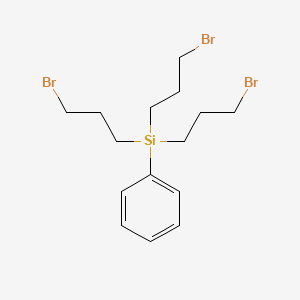
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

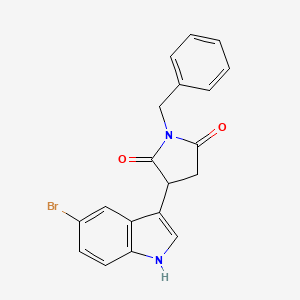
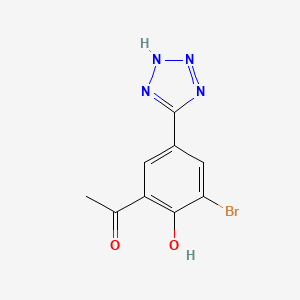
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
